Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features an imidazolidine ring, a benzoate ester, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazolidine Ring: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the imidazolidine ring.
Introduction of the Prop-2-en-1-yl Group: This can be achieved through an alkylation reaction using an allyl halide.
Acetylation: The imidazolidine derivative is then acetylated using acetic anhydride.
Formation of the Benzoate Ester: The final step involves esterification with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester or the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can be used as a scaffold for the development of new pharmaceuticals.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique functional groups.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- Ethyl {3-[(E)-(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetate
- Indole Derivatives : These compounds share structural similarities and have comparable biological activities.
Uniqueness
Ethyl 3-({[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of both the imidazolidine ring and the benzoate ester, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
ethyl 3-[[2-(2,5-dioxo-1-phenyl-3-prop-2-enylimidazolidin-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O5/c1-3-13-25-19(21(28)26(23(25)30)18-11-6-5-7-12-18)15-20(27)24-17-10-8-9-16(14-17)22(29)31-4-2/h3,5-12,14,19H,1,4,13,15H2,2H3,(H,24,27) |
InChI Key |
ZZHXOIJSVIYUCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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